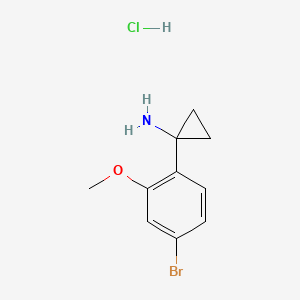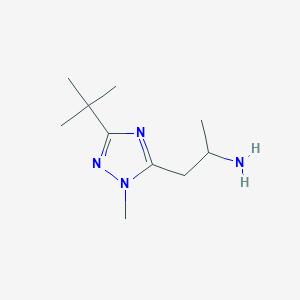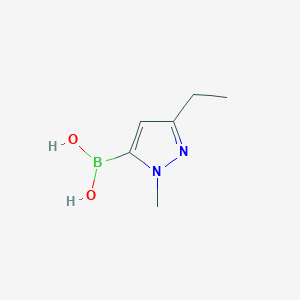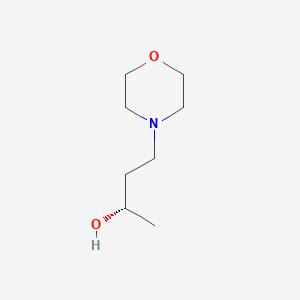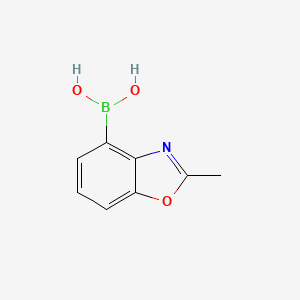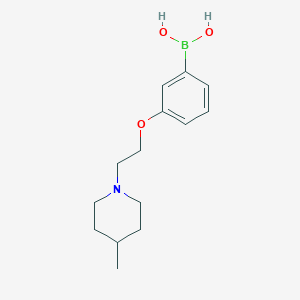![molecular formula C7H9ClN2O B15299891 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its versatile pharmacological properties. This compound is part of the furo[2,3-c]pyridine family, known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .
化学反应分析
Types of Reactions
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-5-one derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyridine ring .
科学研究应用
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to enzymes and receptors involved in cell proliferation and survival. This disruption can lead to the inhibition of cancer cell growth and the induction of apoptosis .
相似化合物的比较
Similar Compounds
- Furo[2,3-c]pyridin-3(2H)-one hydrochloride
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrido[2,3-d]pyrimidin-5-one
Uniqueness
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is unique due to its specific structural features and pharmacological properties. Compared to similar compounds, it exhibits distinct binding affinities and biological activities, making it a promising candidate for further development in medicinal chemistry .
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
2,3-dihydrofuro[2,3-c]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7-3-5-1-2-10-6(5)4-9-7;/h3-4H,1-2H2,(H2,8,9);1H |
InChI 键 |
KYONHCHPTRFOJJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CN=C(C=C21)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


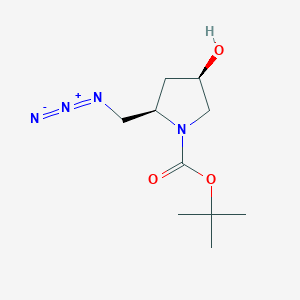
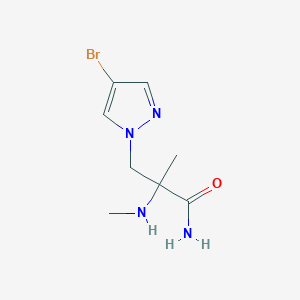
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
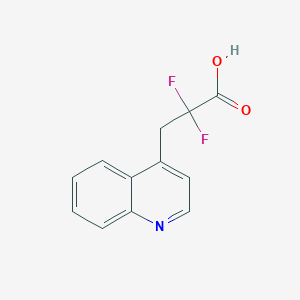
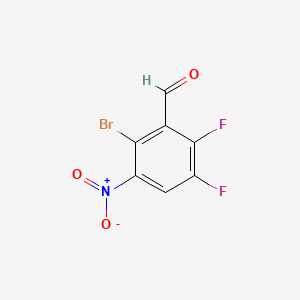
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
